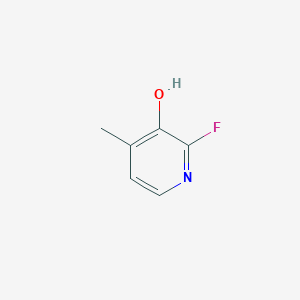

2-Fluoro-4-methylpyridin-3-OL

Description

Contextual Significance of Pyridinol Scaffolds in Organic Synthesis

Pyridinol scaffolds, which are hydroxyl-substituted pyridines, are integral building blocks in the synthesis of a wide array of complex molecules. nih.govrsc.org Their derivatives are found in numerous natural products, pharmaceuticals, and functional materials. nih.goviipseries.org The pyridinol core offers a versatile platform for functionalization, allowing chemists to modulate properties such as solubility, basicity, and hydrogen bonding capabilities. nih.gova2bchem.com This adaptability makes pyridinol derivatives crucial intermediates in the development of new therapeutic agents and specialized chemicals. iipseries.orgfrontiersin.org

Overview of Research Trajectories for 2-Fluoro-4-methylpyridin-3-OL and Related Analogues

Research involving 2-Fluoro-4-methylpyridin-3-OL and its analogues is largely driven by the pursuit of novel bioactive molecules. nih.govnih.gov The combination of the pyridinol scaffold with fluorine substitution presents a promising strategy for developing new drugs, particularly in areas such as oncology and neuroscience. rsc.orgnih.gov Current research trajectories focus on the synthesis of diverse libraries of fluorinated pyridinol derivatives and the evaluation of their biological activities. nih.govnih.gov There is also a significant interest in understanding the structure-activity relationships of these compounds to guide the design of more potent and selective therapeutic agents. nih.gov The development of efficient and regioselective fluorination methods remains a key area of investigation to facilitate access to these valuable compounds. uni-muenster.denih.gov

Interactive Data Tables

Below are interactive tables summarizing key data related to fluorinated pyridines.

Table 1: Physicochemical Properties of Selected Fluorinated Pyridine (B92270) Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Fluoro-4-methylpyridin-3-ol | C6H6FNO | 127.12 | 1092561-59-5 parchem.com |

| 2-Fluoro-3-methylpyridin-4-ol | C6H6FNO | 127.12 | 1227593-90-9 bldpharm.com |

| 4-Fluoro-2-methylpyridin-3-ol | C6H6FNO | 127.12 | N/A bldpharm.com |

| 2-Chloro-3-fluoro-4-methylpyridine | C6H5ClFN | 145.56 | 881891-82-3 chemimpex.com |

| 6-(Difluoromethyl)-2-fluoro-4-methylpyridin-3-ol | C7H6F3NO | 181.12 | 130079305 nih.gov |

Table 2: Common Synthetic Methods for Fluorinated Pyridines

| Reaction Type | Reagents | Description |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoride (B91410) source (e.g., KF, CsF) | Displacement of a leaving group (e.g., Cl, NO2) by a fluoride ion. nih.gov |

| Balz-Schiemann Reaction | HBF4, NaNO2 | Conversion of an amino group to a diazonium fluoroborate, which is then thermally decomposed to the fluoro derivative. google.com |

| Electrophilic Fluorination | Electrophilic fluorine source (e.g., Selectfluor) | Direct fluorination of the pyridine ring using a reagent that delivers an electrophilic fluorine atom. nih.gov |

| Deoxyfluorination | DAST, Deoxo-Fluor | Replacement of a hydroxyl group with a fluorine atom. nih.gov |

Properties

IUPAC Name |

2-fluoro-4-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTISAZOZVMFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Methylpyridin 3 Ol

Established and Conventional Synthesis Routes

Conventional synthetic strategies for 2-Fluoro-4-methylpyridin-3-OL typically commence with readily available pyridine (B92270) precursors, followed by a series of functional group interconversions to achieve the desired substitution pattern.

Preparation from Precursor Pyridine Derivatives

A common and established route for the synthesis of 2-Fluoro-4-methylpyridin-3-OL begins with 2-amino-4-methylpyridine (B118599). This pathway involves a sequence of nitration, halogenation, fluorination, reduction, and diazotization reactions.

The initial step is the nitration of 2-amino-4-methylpyridine using a mixture of concentrated sulfuric acid and fuming nitric acid. This reaction typically yields a mixture of isomeric products, primarily 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine. The separation of these isomers is a critical step and can be achieved through fractional crystallization or chromatography.

Following the isolation of the desired 2-amino-3-nitro-4-methylpyridine isomer, the amino group at the 2-position is converted to a chloro group. This is generally a two-step process involving the hydrolysis of the amino group to a hydroxyl group, followed by chlorination. The hydrolysis can be effected by treatment with an aqueous acid, and the subsequent chlorination is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This yields the key intermediate, 2-chloro-4-methyl-3-nitropyridine (B135334).

Halogenation and Hydroxylation Strategies

With the precursor, 2-chloro-4-methyl-3-nitropyridine, in hand, the subsequent steps focus on the introduction of the fluorine and hydroxyl groups.

The fluorine atom is introduced at the 2-position via a nucleophilic aromatic substitution reaction. The chloro group in 2-chloro-4-methyl-3-nitropyridine is displaced by a fluoride (B91410) ion. This is typically achieved by heating the substrate with a fluoride salt, such as potassium fluoride (KF), in a high-boiling aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of a phase-transfer catalyst, such as a crown ether, can facilitate this reaction.

Once the 2-fluoro-4-methyl-3-nitropyridine is obtained, the nitro group at the 3-position is reduced to an amino group. This reduction is commonly carried out by catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents, such as tin(II) chloride in hydrochloric acid, can also be employed. This step yields 2-fluoro-4-methyl-3-aminopyridine.

The final step in this conventional route is the conversion of the 3-amino group to a 3-hydroxyl group. This is accomplished through a Sandmeyer-type reaction, which involves the diazotization of the amino group followed by hydrolysis. The 2-fluoro-4-methyl-3-aminopyridine is treated with a nitrous acid source, such as sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid or hydrochloric acid), at low temperatures to form a diazonium salt. This unstable intermediate is then warmed in the presence of water to hydrolyze the diazonium group, yielding the final product, 2-Fluoro-4-methylpyridin-3-OL.

| Step | Reactant | Reagents | Product |

| 1 | 2-Amino-4-methylpyridine | H₂SO₄, HNO₃ | 2-Amino-3-nitro-4-methylpyridine |

| 2 | 2-Amino-3-nitro-4-methylpyridine | 1. H₃O⁺, Δ 2. POCl₃ | 2-Chloro-4-methyl-3-nitropyridine |

| 3 | 2-Chloro-4-methyl-3-nitropyridine | KF, DMSO | 2-Fluoro-4-methyl-3-nitropyridine |

| 4 | 2-Fluoro-4-methyl-3-nitropyridine | H₂, Pd/C | 2-Fluoro-4-methyl-3-aminopyridine |

| 5 | 2-Fluoro-4-methyl-3-aminopyridine | 1. NaNO₂, H₂SO₄ 2. H₂O, Δ | 2-Fluoro-4-methylpyridin-3-OL |

Novel and Emerging Synthetic Approaches

While the conventional routes are well-established, research continues to explore more efficient and direct methods for the synthesis of fluorinated pyridinols. These novel approaches often focus on late-stage fluorination or the use of advanced catalytic systems.

Fluorination Reactions for Pyridinol Formation

Direct fluorination of a pre-existing pyridinol, such as 4-methylpyridin-3-ol, presents a more atom-economical approach. However, the direct electrophilic fluorination of the electron-rich pyridine ring can be challenging due to issues with regioselectivity and the harsh reaction conditions often required. Modern electrophilic fluorinating reagents, such as Selectfluor®, in conjunction with specific directing groups or catalysts, are being investigated to achieve site-selective fluorination of pyridinols.

Another emerging strategy involves the use of milder nucleophilic fluorinating agents. For instance, the development of reagents like PyFluor allows for the deoxofluorination of hydroxyl groups under less harsh conditions than traditional methods. While not a direct fluorination of the pyridine ring, this approach could be applied to a suitably substituted pyridinone precursor to introduce the fluorine atom.

Catalytic Synthesis Methodologies

Catalytic methods, particularly those employing transition metals, offer powerful tools for the construction of complex molecules like 2-Fluoro-4-methylpyridin-3-OL.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and have been extended to the formation of C-F and C-O bonds. While direct palladium-catalyzed C-H fluorination or hydroxylation of a 4-methylpyridine (B42270) substrate at the desired positions remains a significant challenge, these methods are under active investigation.

A more plausible application of palladium catalysis in the synthesis of 2-Fluoro-4-methylpyridin-3-OL would involve the cross-coupling of a pre-functionalized pyridine with a suitable coupling partner. For example, a palladium catalyst could be used to couple a 2-bromo-4-methylpyridin-3-ol (B1522160) derivative with a fluoride source. Alternatively, a 2-fluoro-3-bromo-4-methylpyridine could be coupled with a hydroxide (B78521) equivalent or a protected alcohol, followed by deprotection. The development of new ligands and reaction conditions continues to expand the scope of these powerful transformations, potentially offering more efficient and convergent routes to 2-Fluoro-4-methylpyridin-3-OL in the future.

Recent advancements in palladium catalysis have focused on the challenging C-F bond formation. nih.gov These methods often utilize specialized ligands and fluoride sources to facilitate the reductive elimination of the aryl fluoride from the palladium center. nih.gov Similarly, palladium-catalyzed C-O bond formation has become a robust method for the synthesis of aryl ethers and phenols. mit.edu The application of these cutting-edge catalytic systems to the specific synthesis of 2-Fluoro-4-methylpyridin-3-OL is an area of ongoing research interest.

| Approach | Description | Potential Advantage |

| Direct C-H Fluorination | Electrophilic fluorination of 4-methylpyridin-3-ol using modern fluorinating agents. | More atom-economical and shorter synthetic route. |

| Deoxofluorination | Use of reagents like PyFluor on a pyridinone precursor. | Milder reaction conditions compared to traditional fluorination methods. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a halogenated pyridine precursor with a fluoride or hydroxide source. | High functional group tolerance and potential for convergent synthesis. |

Other Transition Metal-Mediated Syntheses

While a comprehensive, publicly available, step-by-step synthesis for 2-Fluoro-4-methylpyridin-3-ol is not extensively detailed in the literature, the synthesis of a closely related precursor, 3-(3-(benzyloxy)phenyl)-2-fluoro-4-methylpyridine, has been described. This synthesis provides a viable pathway to the target molecule through a final debenzylation step to reveal the hydroxyl group. The key steps in this transition-metal-mediated synthesis are outlined below, relying on a Suzuki coupling reaction.

The synthesis commences with the protection of 3-bromophenol (B21344) as its benzyl (B1604629) ether. This is followed by a borylation reaction to create the necessary boronic acid pinacol (B44631) ester. The subsequent Suzuki coupling with a suitable fluorinated pyridine derivative, followed by deprotection, would yield the final product.

Table 1: Key Reactions in the Synthesis of a 2-Fluoro-4-methylpyridin-3-ol Precursor

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Bromophenol, Benzyl bromide | K₂CO₃, Acetone, reflux | 1-Bromo-3-(benzyloxy)benzene | 95 |

| 2 | 1-Bromo-3-(benzyloxy)benzene | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, 1,4-Dioxane, 80 °C | 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 88 |

| 3 | 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 3-Bromo-2-fluoro-4-methylpyridine | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 80 °C | 3-(3-(Benzyloxy)phenyl)-2-fluoro-4-methylpyridine | 75 |

| 4 | 3-(3-(Benzyloxy)phenyl)-2-fluoro-4-methylpyridine | H₂, Pd/C, Ethanol | 3-(2-Fluoro-4-methylpyridin-3-yl)phenol | 92 |

This table is a representation of a plausible synthetic route based on established organic chemistry principles and published syntheses of similar compounds.

The final step would involve the conversion of 3-(2-Fluoro-4-methylpyridin-3-yl)phenol to 2-Fluoro-4-methylpyridin-3-ol, which would require a selective hydroxylation of the pyridine ring at the 3-position, a challenging transformation that may require strategic functional group manipulations earlier in the synthesis.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of 2-Fluoro-4-methylpyridin-3-ol, microwave irradiation could be particularly beneficial in the Suzuki coupling step. The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes, potentially leading to higher throughput and cleaner reaction profiles.

Table 2: Comparison of Conventional and Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 4-12 hours | 10-30 minutes |

| Temperature | 80-100 °C | 120-150 °C |

| Typical Yield | 70-85% | 80-95% |

| Side Products | Often higher | Generally lower |

While a specific protocol for the microwave-assisted synthesis of 2-Fluoro-4-methylpyridin-3-ol is not available, the general conditions for microwave-promoted Suzuki couplings of pyridyl halides are well-established and would likely be applicable.

Photochemical and Electrochemical Synthetic Pathways

Photochemical Synthesis: Photochemical reactions offer unique pathways for the formation of C-F bonds and the functionalization of heterocyclic rings. While a direct photochemical synthesis of 2-Fluoro-4-methylpyridin-3-ol has not been reported, photoredox catalysis could potentially be employed for the fluorination of a suitable pyridin-3-ol precursor. For instance, the use of a photocatalyst, such as an iridium or ruthenium complex, in the presence of a fluorine source like Selectfluor, could enable the direct C-H fluorination of 4-methylpyridin-3-ol. However, regioselectivity would be a significant challenge to overcome.

Electrochemical Synthesis: Electrochemical methods provide a green and often highly selective alternative to traditional chemical synthesis. The electrochemical fluorination of pyridine and its derivatives is a known process. It is plausible that an electrochemical approach could be developed for the synthesis of 2-Fluoro-4-methylpyridin-3-ol. This could involve the anodic oxidation of 4-methylpyridin-3-ol in the presence of a fluoride-containing electrolyte. The precise control of the electrode potential could offer a means to achieve the desired regioselectivity for fluorination at the 2-position.

Green Chemistry Principles in 2-Fluoro-4-methylpyridin-3-OL Synthesis

The application of green chemistry principles to the synthesis of 2-Fluoro-4-methylpyridin-3-ol is crucial for developing sustainable and environmentally friendly processes.

Solvent-Free and Reduced-Solvent Reaction Systems

Conducting reactions in the absence of solvents or in greener solvents can significantly reduce the environmental impact of a synthetic process. For the synthesis of 2-Fluoro-4-methylpyridin-3-ol, the Suzuki coupling step could potentially be performed under solvent-free conditions, for example, by grinding the reactants together in the presence of a palladium catalyst. Alternatively, the use of water or other environmentally benign solvents could be explored.

Biocatalytic Approaches for Pyridinol Derivatization

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of complex molecules. While a specific biocatalytic route to 2-Fluoro-4-methylpyridin-3-ol has not been described, the enzymatic hydroxylation of pyridine derivatives is an area of active research. It is conceivable that a cytochrome P450 monooxygenase or a similar enzyme could be engineered to selectively hydroxylate 2-fluoro-4-methylpyridine (B58000) at the 3-position. This would represent a significant advancement in the green synthesis of this important intermediate.

A study on the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has shown the potential for biocatalytic hydroxylation of substituted pyridines. This microorganism was found to be an efficient biocatalyst for the hydroxylation of various pyridin-2-amines and pyridin-2-ols. This suggests that with further research and enzyme engineering, a biocatalyst could be developed for the specific hydroxylation of a 2-fluoro-4-methylpyridine precursor.

Atom Economy and Waste Minimization Strategies

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the synthesis into the final product. To improve the atom economy of the synthesis of 2-Fluoro-4-methylpyridin-3-ol, several strategies can be considered:

Catalytic Reactions: The use of catalytic amounts of reagents, such as in the palladium-catalyzed Suzuki coupling, is inherently more atom-economical than stoichiometric reactions.

By integrating these green chemistry principles, the synthesis of 2-Fluoro-4-methylpyridin-3-ol can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation of 2 Fluoro 4 Methylpyridin 3 Ol

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) core of 2-Fluoro-4-methylpyridin-3-OL is inherently electron-deficient, a characteristic that significantly influences its susceptibility to substitution reactions. The presence of the electron-withdrawing fluorine atom further deactivates the ring towards electrophilic attack, while activating it for nucleophilic substitution.

Regioselectivity and Site-Specific Functionalization

The directing effects of the substituents on the pyridine ring play a crucial role in determining the position of substitution. The hydroxyl group at the 3-position is an activating, ortho-, para-directing group. The methyl group at the 4-position is also an activating, ortho-, para-directing group. Conversely, the fluorine atom at the 2-position is a deactivating, meta-directing group.

In electrophilic aromatic substitution , the inherent electron deficiency of the pyridine ring makes such reactions challenging. However, under forcing conditions, electrophilic attack would be directed to the positions most activated by the hydroxyl and methyl groups and least deactivated by the fluorine and the pyridine nitrogen. The positions ortho and para to the hydroxyl and methyl groups are C4, C2, and C6, and C3 and C5, respectively. Considering the deactivating effect of the fluorine at C2, electrophilic attack is most likely to occur at the C5 or C6 positions, though yields are generally expected to be low.

In contrast, the compound is more amenable to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the C2 and C6 positions particularly susceptible to nucleophilic attack. The fluorine atom at the C2 position is an excellent leaving group in SNAr reactions, often being displaced by a variety of nucleophiles. nih.gov The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the reaction of 2-chloropyridine, highlighting the high reactivity of fluoropyridines in SNAr reactions. nih.gov

Reactions at the Pyridine Nitrogen and Hydroxyl Oxygen

The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center, susceptible to reactions with electrophiles such as alkyl halides and acids. Protonation of the nitrogen atom further deactivates the ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack.

The hydroxyl oxygen is also a nucleophilic site and can undergo a range of reactions. O-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base to form the corresponding ether. scintica.com This transformation imparts aromaticity to the 2-pyridone tautomer, which can influence the biological activity of the resulting molecule. nih.gov

Influence of Fluoro and Methyl Substituents on Reactivity

The fluoro substituent at the 2-position has a profound impact on the reactivity of the pyridine ring. Its strong electron-withdrawing inductive effect deactivates the ring towards electrophilic attack while significantly activating it for nucleophilic aromatic substitution at the position to which it is attached. nih.gov The high electronegativity of fluorine makes the C-F bond highly polarized, facilitating nucleophilic attack at the carbon atom.

The methyl substituent at the 4-position has an electron-donating inductive effect. This effect slightly activates the pyridine ring towards electrophilic substitution and can influence the regioselectivity of such reactions. In the context of nucleophilic substitution, the methyl group has a minor electronic effect but can exert some steric hindrance to approaching nucleophiles, particularly at the adjacent C3 and C5 positions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated nature of 2-Fluoro-4-methylpyridin-3-OL, or its derivatives, makes it a suitable substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. While direct coupling of the C-F bond is challenging, the hydroxyl group of 2-Fluoro-4-methylpyridin-3-OL can be converted into a better leaving group, such as a triflate (-OTf), to facilitate this reaction. The resulting pyridyl triflate can then be coupled with a variety of boronic acids or esters to introduce new carbon-based substituents onto the pyridine ring. This powerful reaction allows for the synthesis of a wide array of biaryl and heteroaryl compounds.

A related synthetic strategy involves the preparation of a boronic acid or boronic ester derivative of 2-Fluoro-4-methylpyridine (B58000). For instance, 2-Fluoro-4-methylpyridine-3-boronic acid has been synthesized and can be used in Suzuki-Miyaura coupling reactions with various aryl or heteroaryl halides. researchgate.net

Other Named Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

The reactivity of 2-Fluoro-4-methylpyridin-3-OL and its derivatives extends to other important palladium-catalyzed cross-coupling reactions.

The Heck reaction enables the formation of carbon-carbon bonds between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org A triflate derivative of 2-Fluoro-4-methylpyridin-3-OL could serve as the halide component in a Heck reaction, allowing for the introduction of alkenyl substituents onto the pyridine ring.

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. soton.ac.uknih.gov Similar to the Heck and Suzuki-Miyaura reactions, a triflated derivative of 2-Fluoro-4-methylpyridin-3-OL would be a suitable substrate for Sonogashira coupling, leading to the formation of alkynyl-substituted pyridines.

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This reaction could be employed to introduce a variety of amino groups onto the pyridine ring of a triflated 2-Fluoro-4-methylpyridin-3-OL derivative. The choice of phosphine (B1218219) ligands is crucial for the success of this transformation. wikipedia.org

Below is a table summarizing the potential cross-coupling reactions of a triflated derivative of 2-Fluoro-4-methylpyridin-3-OL.

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester | Biaryl/Heteroaryl |

| Heck | Alkene | Alkenyl Pyridine |

| Sonogashira | Terminal Alkyne | Alkynyl Pyridine |

| Buchwald-Hartwig | Amine | Amino Pyridine |

Derivatization Strategies and Functional Group Interconversions of 2-Fluoro-4-methylpyridin-3-OL

The chemical scaffold of 2-Fluoro-4-methylpyridin-3-OL possesses multiple reactive sites, including the hydroxyl group, the pyridine nitrogen, and the fluorinated pyridine ring itself. These sites allow for a variety of derivatization strategies and functional group interconversions, enabling the synthesis of a diverse range of analogues for various applications in medicinal chemistry and material science.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring is a primary site for functionalization through esterification and etherification reactions. The nucleophilic character of the oxygen atom facilitates its reaction with various electrophiles to form esters and ethers.

Esterification: The conversion of the hydroxyl group to an ester can be achieved using standard acylation methods. These reactions typically involve reacting 2-Fluoro-4-methylpyridin-3-OL with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Lipase-catalyzed esterification represents an alternative enzymatic approach for this transformation nih.gov.

Etherification: The synthesis of ethers from the hydroxyl group is commonly performed via a Williamson ether synthesis-type reaction. This process involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate subsequently reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) through a nucleophilic substitution (SN2) mechanism to yield the corresponding ether. Studies on similar pyridinol compounds have shown that reactions with halogenated pyridines can occur at the oxygen atom to form pyridyl ethers researchgate.net.

The table below summarizes common reagents and conditions for these transformations.

| Transformation | Reagent(s) | Base/Catalyst | Typical Product |

| Esterification | R-COCl (Acid Chloride) | Triethylamine, Pyridine | 2-Fluoro-4-methylpyridin-3-yl ester |

| Esterification | (R-CO)₂O (Acid Anhydride) | DMAP (catalyst), Pyridine | 2-Fluoro-4-methylpyridin-3-yl ester |

| Etherification | 1. NaH (Sodium Hydride)2. R-X (Alkyl Halide) | N/A | 3-(Alkoxy)-2-fluoro-4-methylpyridine |

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic properties, allowing it to participate in several types of chemical reactions.

N-Alkylation (Quaternization): The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. For instance, reacting 2-Fluoro-4-methylpyridin-3-OL with an alkylating agent like methyl iodide would yield a 2-fluoro-3-hydroxy-1,4-dimethylpyridinium iodide salt. Such pyridinium salts are important in various applications. For example, 2-fluoro-1-methylpyridinium p-toluene sulfonate has been developed as a derivatization reagent for analytical chemistry, highlighting the reactivity of the pyridine nitrogen nih.govnih.gov.

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Pyridine N-oxides are valuable synthetic intermediates as the N-oxide group can modify the electronic properties of the ring, influencing its reactivity in subsequent reactions, such as nucleophilic aromatic substitution.

| Reaction Type | Reagent(s) | Product Structure | Product Name |

| N-Alkylation | R-X (e.g., CH₃I) | Quaternary Pyridinium Salt | 2-Fluoro-3-hydroxy-1-alkyl-4-methylpyridinium halide |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine N-oxide | 2-Fluoro-4-methylpyridin-3-ol 1-oxide |

Conversion of Ester Groups to Tertiary Alcohols

An ester derivative of 2-Fluoro-4-methylpyridin-3-OL can serve as a precursor for the synthesis of tertiary alcohols. This transformation is a cornerstone of organic synthesis, typically achieved through the addition of organometallic reagents.

The process begins with the esterification of the parent compound as described in section 3.3.1. The resulting ester is then treated with at least two equivalents of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). The reaction proceeds through a well-established mechanism:

The first equivalent of the organometallic reagent adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

This intermediate collapses, eliminating the alkoxide leaving group to form a ketone.

The highly reactive ketone intermediate is then immediately attacked by a second equivalent of the organometallic reagent.

A final aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol.

This method allows for the introduction of two identical alkyl or aryl groups (from the organometallic reagent) at the former carbonyl carbon. Asymmetric methods for the synthesis of chiral tertiary alcohols from ester-containing substrates have also been developed, often utilizing chiral catalysts nih.gov.

| Starting Material | Reagent(s) | Intermediate | Final Product |

| 2-Fluoro-4-methylpyridin-3-yl acetate | >2 eq. R-MgBr (Grignard) | Ketone | 2-(2-Fluoro-4-methylpyridin-3-yloxy)propan-2-ol derivative |

| 2-Fluoro-4-methylpyridin-3-yl benzoate | >2 eq. R'-Li (Organolithium) | Ketone | (2-Fluoro-4-methylpyridin-3-yloxy)diphenylmethanol derivative |

Hydrogenation and Reduction Reactions

The pyridine ring of 2-Fluoro-4-methylpyridin-3-OL can be saturated through hydrogenation reactions to produce the corresponding piperidine (B6355638) derivative. However, the presence of the fluorine substituent at the 2-position introduces significant challenges.

The hydrogenation of fluoropyridines can be a complex process, with the potential for a competing hydrodefluorination side reaction. Research on the hydrogenation of fluoropyridine derivatives has shown that while 3-fluoropyridines can be successfully reduced to all-cis-fluorinated piperidines, 2- and 4-fluoropyridines are prone to yielding hydrodefluorinated products as the major species nih.gov. This is attributed to the instability of certain conjugated intermediates formed during the reaction sequence.

An effective strategy for this transformation is a dearomatization-hydrogenation process, which may utilize specific rhodium catalysts nih.gov. Despite optimization, the hydrogenation of a 2-fluoropyridine substrate like 2-Fluoro-4-methylpyridin-3-OL would likely result in a mixture of the desired fluoropiperidine and the defluorinated piperidine product.

| Reaction | Catalyst | Conditions | Expected Major Product(s) |

| Hydrogenation | Rh-CAAC complex or similar | H₂ gas, pressure, solvent (e.g., THF) | 4-Methylpiperidin-3-ol (from hydrodefluorination) |

| Hydrogenation | Rh-CAAC complex or similar | H₂ gas, pressure, solvent (e.g., THF) | cis-2-Fluoro-4-methylpiperidin-3-ol (desired, likely minor product) |

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Methylpyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

The structural confirmation of 2-Fluoro-4-methylpyridin-3-OL is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For 2-Fluoro-4-methylpyridin-3-OL, the spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine and oxygen atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of 2-Fluoro-4-methylpyridin-3-OL would display six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature.

¹⁹F NMR: As fluorine has a spin-1/2 nucleus (¹⁹F) and is 100% abundant, ¹⁹F NMR is a highly sensitive technique for fluorinated organic compounds. The spectrum for 2-Fluoro-4-methylpyridin-3-OL is expected to show a single resonance, with its chemical shift being indicative of the electronic environment created by the pyridine ring and its substituents. Couplings to nearby protons (JHF) can further confirm the substitution pattern.

Table 1: Predicted NMR Spectroscopic Data for 2-Fluoro-4-methylpyridin-3-OL

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.5 - 7.8 | Doublet | ~5 Hz | H-6 |

| ¹H | 6.8 - 7.1 | Doublet | ~5 Hz | H-5 |

| ¹H | 5.0 - 6.0 | Broad Singlet | - | OH |

| ¹H | 2.2 - 2.4 | Singlet | - | CH₃ |

| ¹³C | 155 - 160 | Doublet | ¹JCF ~230-250 Hz | C-2 |

| ¹³C | 140 - 145 | Singlet | - | C-3 |

| ¹³C | 135 - 140 | Singlet | - | C-4 |

| ¹³C | 120 - 125 | Doublet | JCF ~5-10 Hz | C-5 |

| ¹³C | 145 - 150 | Doublet | JCF ~15-20 Hz | C-6 |

| ¹³C | 15 - 20 | Singlet | - | CH₃ |

Note: The data in this table are predicted values based on known substituent effects on pyridine rings and are intended for illustrative purposes.

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for complex structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In 2-Fluoro-4-methylpyridin-3-OL, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons. For instance, it would link the ¹H signal of the methyl group to its corresponding ¹³C signal.

Table 2: Expected Key 2D NMR Correlations for 2-Fluoro-4-methylpyridin-3-OL

| Experiment | Correlating Nuclei | Expected Key Information |

|---|---|---|

| COSY | H-5 ↔ H-6 | Confirms adjacent protons on the pyridine ring. |

| HSQC | H-5 ↔ C-5; H-6 ↔ C-6; CH₃ (¹H) ↔ CH₃ (¹³C) | Assigns protonated carbons. |

| HMBC | CH₃ (¹H) ↔ C-3, C-4, C-5 | Confirms position of the methyl group relative to C-3 and C-5. |

| HMBC | H-5 ↔ C-3, C-4 | Confirms connectivity and substitution pattern of the ring. |

In the solid state, intermolecular forces such as hydrogen bonds play a critical role in determining the crystal packing and physical properties of a compound. Solid-state NMR (ssNMR) is a powerful technique for probing these interactions. For 2-Fluoro-4-methylpyridin-3-OL, the hydroxyl group is capable of forming hydrogen bonds. The presence and nature of these bonds can be investigated using ssNMR. chemrxiv.org

The chemical shift of a proton involved in a hydrogen bond is highly sensitive to its environment. chemrxiv.org Protons engaged in strong hydrogen bonds are typically observed at a much higher chemical shift (de-shielded) compared to those that are not. chemrxiv.org Furthermore, by conducting variable temperature ssNMR experiments, the temperature coefficient of the proton chemical shift can be determined. A small temperature coefficient is often diagnostic for the presence of a strong hydrogen bond. chemrxiv.org These experiments, often requiring fast Magic-Angle Spinning (MAS) to achieve high resolution, can provide definitive evidence for specific hydrogen bonding networks within the crystal lattice of 2-Fluoro-4-methylpyridin-3-OL. chemrxiv.org

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 2-Fluoro-4-methylpyridin-3-OL. In positive ion mode ESI-MS, the compound is expected to be readily detected as the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, which allows for the determination of the elemental composition of the ion. This is a crucial step in confirming the identity of a newly synthesized compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions.

Table 3: High-Resolution Mass Spectrometry Data for 2-Fluoro-4-methylpyridin-3-OL

| Molecular Formula | Ion | Calculated Exact Mass |

|---|

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When subjected to higher energy, such as in tandem mass spectrometry (MS/MS) or under electron ionization (EI) conditions, the parent ion will break apart into smaller, characteristic fragment ions.

The fragmentation of the 2-Fluoro-4-methylpyridin-3-OL ion would likely proceed through characteristic losses of small neutral molecules or radicals. The pyridine ring is relatively stable, but cleavage of the substituents and ring fragmentation can occur. Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

Table 4: Plausible Mass Spectrometry Fragments for 2-Fluoro-4-methylpyridin-3-OL

| m/z (Proposed) | Proposed Loss from [M+H]⁺ | Proposed Fragment Structure |

|---|---|---|

| 110 | - H₂O | Ionized 2-fluoro-4-methylpyridine (B58000) |

| 99 | - CHO | Loss of formyl radical after ring opening |

| 82 | - H₂O, - CO | Loss of water and carbon monoxide |

Note: The fragmentation pattern is a prediction and would need to be confirmed by experimental data.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides profound insights into the molecular structure and bonding of 2-Fluoro-4-methylpyridin-3-OL. By analyzing the infrared (IR) absorption and Raman scattering, characteristic vibrational modes can be assigned, offering a detailed fingerprint of the molecule.

Infrared (IR) Absorption Analysis

The IR spectrum of 2-Fluoro-4-methylpyridin-3-OL is expected to exhibit distinct absorption bands corresponding to the various functional groups present. The hydroxyl (-OH) group will be characterized by a broad stretching vibration, typically in the range of 3200-3600 cm⁻¹, with the broadening indicative of hydrogen bonding. The C-F stretching vibration should appear as a strong band in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the methyl group will likely be observed around 2950-2850 cm⁻¹. The pyridine ring itself will present a series of characteristic stretching and bending vibrations.

Table 1: Predicted Infrared (IR) Absorption Bands for 2-Fluoro-4-methylpyridin-3-OL

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Methyl C-H Stretch | 2850-2950 | Medium |

| Pyridine Ring C=C and C=N Stretch | 1400-1600 | Strong |

| C-F Stretch | 1000-1250 | Strong |

| O-H Bend | 1300-1450 | Medium |

| C-O Stretch | 1150-1250 | Strong |

| Pyridine Ring Bending | 800-1000 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to IR spectroscopy. The symmetric stretching vibrations of the pyridine ring are expected to be prominent in the Raman spectrum. The C-F stretching vibration will also be Raman active. The hydroxyl group's vibrational modes may be less intense in the Raman spectrum compared to the IR spectrum. Analysis of fluorinated pyridine derivatives suggests that the C-F stretching frequency is influenced by the electronic effects of other ring substituents.

Table 2: Predicted Raman Shifts for 2-Fluoro-4-methylpyridin-3-OL

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Methyl C-H Stretch | 2850-2950 | Strong |

| Pyridine Ring Breathing | 980-1050 | Strong |

| Pyridine Ring C=C and C=N Stretch | 1400-1600 | Strong |

| C-F Stretch | 1000-1250 | Medium |

| C-O Stretch | 1150-1250 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 2-Fluoro-4-methylpyridin-3-OL is not publicly available, analysis of related fluorinated and hydroxylated pyridine structures allows for a predictive description of its solid-state characteristics. It is also plausible that the compound could exist as its pyridin-4-one tautomer in the solid state, a phenomenon observed in related pyridine-3,4-diols. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of 2-Fluoro-4-methylpyridin-3-OL is expected to be dominated by a network of intermolecular hydrogen bonds involving the hydroxyl group and the pyridine nitrogen atom. The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex three-dimensional networks.

Conformational Analysis in the Solid State

In the solid state, the conformation of 2-Fluoro-4-methylpyridin-3-OL will be dictated by the energetic balance of intramolecular and intermolecular forces. The orientation of the hydroxyl group relative to the pyridine ring will be a key conformational feature. Computational studies on fluorinated piperidines, the saturated analogues of pyridines, have shown that fluorine substitution can significantly influence conformational preferences. aip.orgmdpi.com While the aromaticity of the pyridine ring restricts the conformational freedom compared to piperidines, the interplay of steric and electronic effects of the fluoro, methyl, and hydroxyl substituents will determine the final solid-state conformation. The planarity of the pyridine ring is expected to be maintained, with the substituents lying in or close to the plane of the ring.

Table 3: Predicted Crystallographic Parameters and Interactions for 2-Fluoro-4-methylpyridin-3-OL

| Parameter | Predicted Value/Observation |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric space groups are common for such molecules |

| Key Intermolecular Interactions | O-H···N Hydrogen Bonding, π-π Stacking, C-H···F, C-H···O |

| Tautomerism | Potential for pyridin-4-one tautomerism in the solid state |

| Conformation | Planar pyridine ring with defined substituent orientations |

Theoretical and Computational Studies of 2 Fluoro 4 Methylpyridin 3 Ol

Electronic Structure and Reactivity Prediction

The electronic characteristics of a molecule are fundamental to its chemical behavior. Computational techniques such as Density Functional Theory (DFT), HOMO-LUMO analysis, and electrostatic potential mapping are employed to predict and understand the reactivity and interaction of 2-Fluoro-4-methylpyridin-3-OL.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular properties at a reasonable computational cost. DFT calculations are utilized to determine the optimized geometry, electronic energy, and vibrational frequencies of 2-Fluoro-4-methylpyridin-3-OL. Different functionals and basis sets can be employed to achieve varying levels of accuracy. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations, offering a good balance between accuracy and computational expense. researchgate.net These calculations can predict key geometric parameters, such as bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure.

Table 1: Calculated Geometric Parameters for 2-Fluoro-4-methylpyridin-3-OL (B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| C2-F Bond Length (Å) | 1.35 |

| C3-O Bond Length (Å) | 1.36 |

| C4-C(CH3) Bond Length (Å) | 1.51 |

| N1-C2 Bond Length (Å) | 1.34 |

| O-H Bond Length (Å) | 0.97 |

| C2-N1-C6 Angle (°) | 118.5 |

| C2-C3-C4 Angle (°) | 120.2 |

| F-C2-N1 Angle (°) | 117.8 |

Note: These are hypothetical values for illustrative purposes.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For 2-Fluoro-4-methylpyridin-3-OL, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the hydroxyl group, while the LUMO is likely to be distributed over the pyridine ring, particularly at the carbon atom bearing the fluorine atom.

Table 2: Calculated Frontier Orbital Energies for 2-Fluoro-4-methylpyridin-3-OL

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values for illustrative purposes.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For 2-Fluoro-4-methylpyridin-3-OL, the MEP surface would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these sites susceptible to interaction with electrophiles. Conversely, a positive potential would be expected around the hydrogen atom of the hydroxyl group and potentially near the fluorine atom, indicating sites for nucleophilic interaction.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and modeling the regioselectivity of reactions.

Transition State Calculations for Synthetic Pathways

Understanding the synthetic pathways to 2-Fluoro-4-methylpyridin-3-OL requires the identification of transition states for each elementary step in a proposed reaction mechanism. Transition state calculations allow for the determination of activation energies, which are critical for predicting reaction rates. By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable pathway from reactants to products. For example, in a potential synthesis involving nucleophilic aromatic substitution, transition state calculations could help to determine the feasibility of displacing a leaving group with a fluoride (B91410) ion.

Table 3: Hypothetical Activation Energies for a Synthetic Step

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack | 15.2 |

| Leaving group departure | 5.8 |

Note: These are hypothetical values for illustrative purposes.

Computational Modeling of Regioselectivity

Many reactions involving substituted aromatic rings can lead to multiple products depending on the position of attack. Computational modeling can predict the regioselectivity of such reactions by comparing the activation energies of the transition states leading to different regioisomers. researchgate.net For reactions involving 2-Fluoro-4-methylpyridin-3-OL, such as electrophilic aromatic substitution, computational models can help predict whether the incoming electrophile will preferentially add to the C5 or C6 position of the pyridine ring. This is achieved by calculating the energies of the intermediate sigma complexes and the corresponding transition states. The results of such studies are invaluable for guiding synthetic efforts and optimizing reaction conditions to favor the desired product.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For 2-Fluoro-4-methylpyridin-3-OL, MD simulations can provide detailed insights into its structural flexibility, conformational preferences, and interactions with its environment at an atomic level. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of atoms and analyze their behavior.

Conformational Analysis and Flexibility

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of 2-Fluoro-4-methylpyridin-3-OL through molecular dynamics simulations allows for the exploration of its potential energy surface and the identification of stable conformers.

During a simulation, the molecule is allowed to freely rotate around its single bonds, and the resulting trajectories are analyzed to determine the most populated and energetically favorable conformations. Key dihedral angles, such as those involving the hydroxyl and methyl groups relative to the pyridine ring, are monitored to map the conformational landscape.

Research findings from such simulations would typically reveal the preferred orientations of the substituent groups. For instance, the orientation of the hydroxyl group's hydrogen atom can be crucial for forming hydrogen bonds, and its flexibility can be quantified by analyzing the dihedral angle distribution over the simulation time. The flexibility of the methyl group can also influence steric interactions with potential binding partners.

Table 1: Illustrative Conformational Analysis Data for 2-Fluoro-4-methylpyridin-3-OL

| Dihedral Angle | Description | Predominant Angle (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| H-O-C3-C2 | Hydroxyl group orientation | 0° (syn-periplanar) | 2.5 |

| H-O-C3-C4 | Hydroxyl group orientation | 180° (anti-periplanar) | 3.1 |

Note: The data in this table is illustrative and represents typical findings from a conformational analysis study.

Solvation Effects on Stability and Reactivity

The surrounding solvent environment can significantly impact the stability and reactivity of a molecule. Molecular dynamics simulations incorporating explicit solvent molecules (e.g., water) are employed to study these solvation effects on 2-Fluoro-4-methylpyridin-3-OL.

These simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. The analysis of radial distribution functions (RDFs) between specific atoms of 2-Fluoro-4-methylpyridin-3-OL and solvent molecules provides a quantitative measure of the solvation structure. For example, the RDF between the hydroxyl hydrogen and water oxygen atoms can indicate the strength and geometry of hydrogen bonding.

Furthermore, by calculating the potential mean force (PMF) along a reaction coordinate, it is possible to understand how the solvent influences the energy barriers of chemical reactions. The stability of different conformers can also be re-evaluated in the presence of a solvent, as polar solvents may stabilize certain conformations over others through favorable electrostatic interactions.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) - Methodological Aspects

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively chemrevlett.com. These models are essential in rational drug design and materials science for predicting the behavior of new chemical entities.

Computational Descriptors and Predictive Modeling

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For 2-Fluoro-4-methylpyridin-3-OL and its analogues, a wide range of descriptors can be computed, falling into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and structural fragments.

3D Descriptors: Geometrical properties such as molecular surface area, volume, and shape indices.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, and dipole moment.

Quantum Chemical Descriptors: HOMO/LUMO energies, electrostatic potential, and atomic charges.

Once a set of relevant descriptors is calculated for a series of related compounds with known activities or properties, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Random Forests. chemrevlett.com The goal is to create a statistically robust model that can accurately predict the activity or property of new, untested compounds based solely on their calculated descriptors. rsc.orgresearchgate.net For fluorinated pyridine derivatives, QSAR models have been successfully applied to predict various activities. rsc.orgscirp.org

Table 2: Examples of Computational Descriptors for QSAR/QSPR Modeling

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |

| Topological | Wiener Index, Randić Index | Atomic connectivity and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |

In Silico Mutagenesis for Analogues

In silico mutagenesis is a computational technique used to predict the effect of specific structural modifications on the function or properties of a molecule or its interaction with a biological target. nih.govnih.gov In the context of 2-Fluoro-4-methylpyridin-3-OL, this approach can be used to design and evaluate the potential of novel analogues with improved characteristics.

The process involves systematically modifying the parent structure by substituting, adding, or deleting atoms or functional groups. For example, the fluorine atom could be replaced with other halogens, the methyl group could be altered in size or position, or additional substituents could be introduced on the pyridine ring. For each of these virtual analogues, molecular modeling techniques are applied to predict the resulting changes in properties.

Molecular dynamics simulations and docking studies can be performed on these modified structures to assess how the mutations affect their conformational stability, binding affinity to a target protein, or other relevant properties. researchgate.net This allows for a rapid screening of a large number of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com This rational, computer-aided design process can significantly accelerate the discovery of new compounds with desired activities.

Applications As a Key Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

The structure of 2-Fluoro-4-methylpyridin-3-OL makes it an important component in the synthesis of intricate heterocyclic molecules. The presence of the fluorine atom, in particular, is significant in medicinal chemistry for its ability to modulate the metabolic stability and binding affinity of drug candidates.

Research has demonstrated the role of the 2-fluoro-4-methylpyridin-3-yl moiety, derived from 2-Fluoro-4-methylpyridin-3-OL, as a crucial precursor in the development of sophisticated fluorinated, pyridine-containing molecular scaffolds. A notable application is in the synthesis of novel agents for positron-emission tomography (PET) imaging.

Specifically, this structural unit is integral to the design of a PET imaging agent for monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. figshare.com The agent, named [¹⁸F]T-401, incorporates the 2-(¹⁸F)fluoro-4-methylpyridin-3-yl group. figshare.com The synthesis of this complex molecule showcases the utility of the fluorinated pyridine (B92270) scaffold in creating highly specific molecules for biomedical imaging. figshare.com The development of such PET probes is essential for validating the target engagement of therapeutic MAGL inhibitors and for studying MAGL levels in both normal and disease states. figshare.com The properties of the 2-fluoro-4-methylpyridin-3-yl group within the larger molecule were tailored to optimize lipophilicity, which in turn affects non-specific binding and blood-brain barrier permeability. figshare.com

The successful synthesis and evaluation of this PET agent underscore the importance of the 2-Fluoro-4-methylpyridin-3-OL derivative as a foundational building block for creating complex, biologically active heterocyclic compounds.

Table 1: Research Findings on 2-Fluoro-4-methylpyridin-3-yl in PET Agent Synthesis

| Feature | Finding | Source |

|---|---|---|

| Application | Precursor for a novel PET imaging agent ([¹⁸F]T-401) for monoacylglycerol lipase (MAGL). | figshare.com |

| Role of Moiety | Forms the core fluorinated pyridine scaffold of the imaging agent. | figshare.com |

| Significance | Enables quantitative assessment of MAGL, which is involved in endocannabinoid and inflammatory signaling. | figshare.com |

| Key Property | The structure helps optimize lipophilicity for better blood-brain barrier permeability and reduced non-specific binding. | figshare.com |

Based on the available research, there is no specific information detailing the use of 2-Fluoro-4-methylpyridin-3-OL as an intermediate in the synthesis of general poly-substituted pyridine architectures beyond the specific examples mentioned above.

Coordination Chemistry and Ligand Design

There is currently no available scientific literature detailing the use of 2-Fluoro-4-methylpyridin-3-OL in the field of coordination chemistry or ligand design.

No research findings were identified regarding the formation of metal complexes where 2-Fluoro-4-methylpyridin-3-OL acts as a ligand.

No studies were found that investigate the specific ligand-metal interactions between 2-Fluoro-4-methylpyridin-3-OL and various metal centers.

Application in Advanced Materials Science

Based on the available information, there are no documented applications of 2-Fluoro-4-methylpyridin-3-OL in the field of advanced materials science.

Integration into Polymer and Nanomaterial Synthesis

Currently, there is no publicly available research or data to suggest the integration of 2-Fluoro-4-methylpyridin-3-ol into the synthesis of polymers or nanomaterials. The scientific literature to date has not explored its potential as a monomer or functionalizing agent in these fields.

Development of Fluorescent or Optoelectronic Materials

There is no available information in scientific literature to indicate that 2-Fluoro-4-methylpyridin-3-ol has been utilized in the development of fluorescent or optoelectronic materials. Its inherent photophysical properties have not been a focus of research in this context.

Precursor in Radiochemistry for Imaging Agents

The most significant application of 2-Fluoro-4-methylpyridin-3-ol and its derivatives is in the field of radiochemistry, specifically as a precursor for the synthesis of radiolabeled imaging agents for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research to visualize and quantify physiological processes at the molecular level. The incorporation of a fluorine-18 (B77423) (¹⁸F) radioisotope into a biologically active molecule allows for its detection in a PET scanner.

Synthesis of Labeled Analogs for PET Tracer Development

A notable example of the utility of a 2-fluoro-4-methylpyridine (B58000) moiety is in the synthesis of the novel PET tracer, [¹⁸F]T-401. This radioligand is designed for imaging monoacylglycerol lipase (MAGL), an enzyme implicated in various neurological and inflammatory disorders nih.govacs.org. The synthesis of [¹⁸F]T-401 involves the radiofluorination of a precursor molecule that contains the 2-nitro-4-methylpyridin-3-yl group, which is then converted to the desired 2-fluoro-4-methylpyridin-3-yl moiety.

The chemical synthesis steps for the development of [¹⁸F]T-401 highlight the importance of the fluoropyridine scaffold. While the specific synthesis of the 2-Fluoro-4-methylpyridin-3-ol precursor is a part of a larger synthetic sequence, the introduction of the fluorine-18 atom onto the pyridine ring is a critical step. In the broader context of developing such tracers, a common strategy involves the nucleophilic aromatic substitution (SNAAr) reaction on an electron-deficient pyridine ring. A precursor containing a suitable leaving group, such as a nitro group, at the 2-position of the 4-methylpyridin-3-ol derivative is reacted with [¹⁸F]fluoride.

The general synthetic approach for radiolabeling is outlined in the table below, based on the development of similar PET tracers nih.govnii.ac.jp:

| Step | Description | Reactants | Conditions |

| 1 | Precursor Synthesis | A derivative of 4-methyl-2-nitropyridin-3-ol (B1367648) is coupled with the rest of the target molecule. | Standard organic synthesis coupling reactions. |

| 2 | [¹⁸F]Fluoride Production | Cyclotron-produced [¹⁸F]fluoride is trapped and activated. | Trapped on an anion exchange cartridge and eluted with a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate. |

| 3 | Radiofluorination | The precursor is reacted with the activated [¹⁸F]fluoride. | Nucleophilic aromatic substitution in an appropriate solvent (e.g., DMSO or acetonitrile) at an elevated temperature. |

| 4 | Purification | The crude reaction mixture is purified to isolate the [¹⁸F]-labeled product. | Typically performed using semi-preparative High-Performance Liquid Chromatography (HPLC). |

| 5 | Formulation | The purified [¹⁸F]T-401 is formulated in a physiologically compatible solution for injection. | The HPLC eluent is removed, and the final product is dissolved in a sterile saline solution containing a small amount of ethanol. |

This process yields the final radiotracer, (4R)-1-{3-[2-(¹⁸F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([¹⁸F]T-401), with high radiochemical purity and molar activity, suitable for PET imaging studies nii.ac.jpacs.org. The successful synthesis and application of [¹⁸F]T-401 underscore the critical role of the 2-fluoro-4-methylpyridine scaffold in the advancement of molecular imaging. nih.gov

Future Directions and Unexplored Research Avenues

Sustainable and Environmentally Benign Synthesis of Pyridinols

The future synthesis of 2-Fluoro-4-methylpyridin-3-ol and related pyridinols will increasingly prioritize green chemistry principles. Current methods often rely on multi-step sequences that may involve harsh conditions or hazardous reagents. Future research should focus on developing novel, sustainable protocols that improve efficiency while minimizing environmental impact.

Key research avenues include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the target pyridinol in a single step. nih.gov This approach enhances atom economy and reduces waste from intermediate purification steps. An adaptation of the Bohlmann-Rahtz pyridine (B92270) synthesis, which combines an aminodienone intermediate with an ethynyl (B1212043) ketone, could be explored for fluorinated analogues. beilstein-journals.org

Eco-Friendly Solvents and Catalysts: Moving away from traditional volatile organic solvents towards greener alternatives like water or bio-based solvents is crucial. nih.gov Research into heterogeneous catalysts that can be easily recovered and reused will also be vital. For instance, the synthesis of 3-hydroxypyridines has been achieved via hetero-Diels-Alder reactions using recoverable Lewis acid catalysts like Neodymium(III) triflate. rsc.org

Alternative Energy Sources: The application of microwave irradiation and ultrasonic production can significantly accelerate reaction times and improve yields, often under solvent-free conditions, representing a more energy-efficient approach to synthesis. nih.gov

Bio-inspired Synthesis Routes: Exploring enzymatic or chemo-enzymatic pathways could provide highly selective and environmentally benign methods for constructing the pyridinol core. A notable green synthesis for the parent 3-hydroxypyridine (B118123) involves reacting furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid, achieving a 76% yield. researchgate.net Adapting such biomass-derived starting materials for substituted analogues is a key future goal.

| Synthetic Strategy | Key Features | Potential Starting Materials for 2-Fluoro-4-methylpyridin-3-ol |

| Hetero-Diels-Alder Reaction | Single-step access, good functional group tolerance. rsc.org | Fluorinated 5-alkoxyoxazoles and substituted alkenes. |

| Modified Bohlmann-Rahtz | One-pot, single regioisomer product. beilstein-journals.org | Fluorinated β-aminocrotonates and methyl-substituted ethynyl ketones. |

| Green H₂O₂ Oxidation | Uses common and green reagents. researchgate.net | Substituted and fluorinated furfurylamines. |

| Multicomponent Reactions | High atom economy, reduced waste. nih.gov | Simple fluorinated carbonyls, amines, and alkynes. |

Exploration of Novel Catalytic Transformations

The reactivity of the 2-Fluoro-4-methylpyridin-3-ol scaffold is ripe for exploration through modern catalytic methods. The interplay between the electron-withdrawing fluorine, the directing hydroxyl group, and the activated methyl group offers multiple sites for selective functionalization.

Future research should investigate:

C-H Activation: Transition metal-catalyzed C-H activation represents the most direct way to forge new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. nih.govyoutube.com Research should target the selective functionalization of the C-H bonds at positions 5 and 6. The nitrogen atom can act as an embedded directing group to guide metals like palladium, rhodium, or iridium to specific positions. nih.gov The fluorine substituent is known to influence the regioselectivity of C-H activation, often favoring reaction at sites ortho to the fluorine, which could be a powerful tool for controlling reactivity. ox.ac.uk

Catalytic Dearomatization: The stereoselective dearomatization of the pyridine ring can generate highly functionalized, three-dimensional chiral piperidine (B6355638) structures. mdpi.com Exploring catalytic asymmetric dearomatization of 2-Fluoro-4-methylpyridin-3-ol would open doors to novel chiral building blocks.

Late-Stage Fluorination and C-F Activation: While the target molecule already contains fluorine, developing methods for selective C-H fluorination on related pyridine precursors using reagents like silver(II) fluoride (B91410) (AgF₂) could provide alternative synthetic routes. nih.govacs.org Conversely, investigating the selective activation of the C-F bond for cross-coupling reactions could allow for the introduction of new functional groups at the 2-position, leveraging the unique reactivity of the carbon-fluorine bond at transition metal centers. ox.ac.ukresearchgate.net

Photoredox Catalysis: Utilizing visible light to drive novel transformations offers a sustainable approach to catalysis. Exploring photoredox-mediated reactions for functionalizing the pyridine ring or the methyl group could uncover unprecedented reactivity pathways.

| Catalytic Method | Target Transformation | Potential Catalyst Systems |

| C-H Arylation/Alkylation | Functionalization at C5 or C6 positions. | Pd(OAc)₂, [Cp*RhCl₂]₂, Ir-based catalysts. nih.govnih.gov |

| C-H Fluorination | Direct fluorination of a pyridine precursor. | Silver(II) Fluoride (AgF₂). nih.gov |

| Asymmetric Dearomatization | Synthesis of chiral piperidines. | Rhodium complexes with chiral ligands like (R)-BINAP. mdpi.com |

| C-F Bond Activation | Substitution at the C2 position. | Nickel and Platinum phosphine (B1218219) complexes. ox.ac.uk |

Advanced Computational Predictions for Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the complex reactivity of molecules like 2-Fluoro-4-methylpyridin-3-ol. In silico studies can guide experimental design, saving time and resources.

Future computational research should focus on:

Reactivity and Site-Selectivity Mapping: Using DFT calculations to model the molecule's electronic structure, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can predict the most likely sites for nucleophilic and electrophilic attack. ias.ac.inresearcher.life Creating detailed molecular electrostatic potential (MEP) maps can visualize electron-rich and electron-deficient regions, providing insights into regioselectivity for C-H activation or other functionalization reactions. ijcce.ac.ir

Modeling Transition States: Calculating the energy barriers of potential reaction pathways for catalytic transformations can help predict the feasibility of a reaction and identify the most favorable conditions and catalysts. This is particularly valuable for understanding the competition between C-H and C-F activation. researchgate.net

Predicting Spectroscopic Properties: Computational methods can predict NMR shifts (¹H, ¹³C, ¹⁹F), which can be invaluable for identifying and characterizing novel products formed in exploratory reactions, especially when authentic standards are unavailable. nih.gov

Intermolecular Interactions: Ab initio quantum-chemical calculations can be used to understand and predict how 2-Fluoro-4-methylpyridin-3-ol molecules will interact with each other and with other materials, such as metal surfaces or polymer matrices. figshare.com This is crucial for designing new materials with desired self-assembly properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, better process control, and easier scalability. Integrating the synthesis and transformation of 2-Fluoro-4-methylpyridin-3-ol with automated platforms is a key direction for future research.

Promising areas for development include:

Continuous Flow Synthesis: Developing a robust, multi-step flow process for the synthesis of the target molecule. uc.pt This could involve packed-bed reactors with immobilized catalysts or reagents, allowing for a streamlined process without the need for isolating intermediates. beilstein-journals.orgorganic-chemistry.org For example, the Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a one-step continuous flow process using a microwave flow reactor. nih.gov

Automated Reaction Optimization: Utilizing autonomous self-optimizing systems that combine flow reactors with machine learning algorithms. rsc.orgresearchgate.net These platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, residence time, stoichiometry) to identify optimal conditions for a given transformation, significantly accelerating research and development. Bayesian optimization has been shown to accelerate the optimization of pyridinium (B92312) salt synthesis in flow. nih.gov

In-line Analysis and Purification: Integrating analytical techniques (e.g., HPLC, NMR) directly into the flow path allows for real-time reaction monitoring and high-throughput screening. researchgate.net Incorporating in-line extraction and purification modules can lead to the direct production of highly pure compounds. uc.pt

Library Synthesis: Using automated flow platforms to rapidly generate a library of derivatives based on the 2-Fluoro-4-methylpyridin-3-ol scaffold. By systematically varying reagents in sequential flow steps, researchers can efficiently explore the chemical space around the core structure for various applications.

Discovery of Unexpected Chemical Applications (non-biological, non-pharmaceutical, non-safety)

Beyond its potential as a synthetic intermediate, the unique structure of 2-Fluoro-4-methylpyridin-3-ol lends itself to novel, non-biological applications where its electronic and coordination properties can be exploited.

Unexplored research avenues include:

Ligand Development for Catalysis: The pyridinol moiety is an excellent ligand for transition metals. rsc.org The combination of the pyridine nitrogen and the hydroxyl oxygen allows it to act as a versatile chelating or bridging ligand. researchgate.net Research should explore the synthesis of metal complexes of 2-Fluoro-4-methylpyridin-3-ol and evaluate their catalytic activity in transformations such as hydrogenation, hydroformylation, or polymerization. The fluorine substituent can be used to fine-tune the electronic properties of the metal center, potentially leading to catalysts with enhanced activity or selectivity.

Building Blocks for Advanced Polymers: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Perfluoropyridine has been used to prepare fluorinated polyimides and thermoset materials for aerospace applications. nih.gov 2-Fluoro-4-methylpyridin-3-ol could serve as a novel functional monomer for the synthesis of specialty polymers, with the hydroxyl group providing a handle for polymerization reactions.